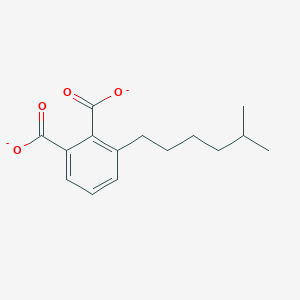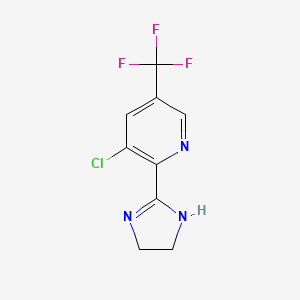
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an imidazole ring, and a trifluoromethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, imidazole, and trifluoromethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its imidazole ring can mimic certain natural compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole ring, making it less versatile in biological applications.
3-chloro-2-(1H-imidazol-2-yl)pyridine: Similar structure but without the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(trifluoromethyl)-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine: Similar but with different positioning of the chloro group, potentially leading to different chemical properties.
Uniqueness
The combination of the chloro, imidazole, and trifluoromethyl groups in 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine makes it unique among pyridine derivatives. This unique structure imparts specific chemical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClF3N3 |
|---|---|
Poids moléculaire |
249.62 g/mol |
Nom IUPAC |
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c10-6-3-5(9(11,12)13)4-16-7(6)8-14-1-2-15-8/h3-4H,1-2H2,(H,14,15) |
Clé InChI |
RDOMXPYDFAAOCM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


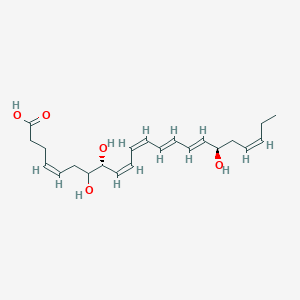
![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)
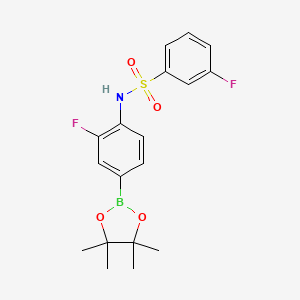
![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
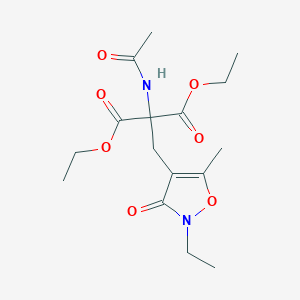
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)

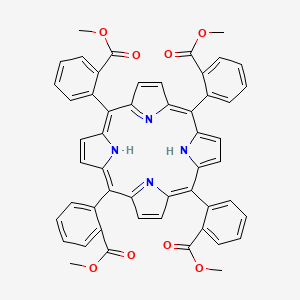
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
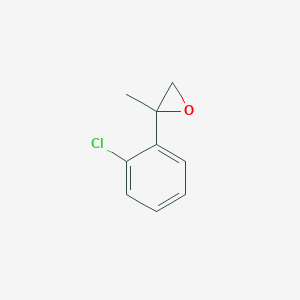
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
